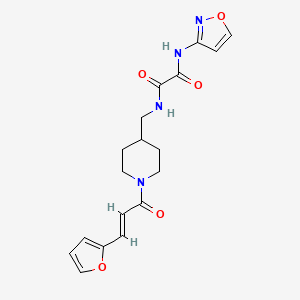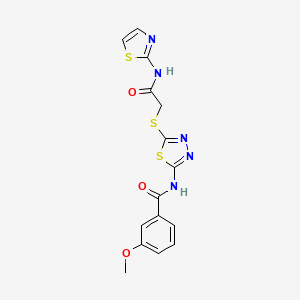![molecular formula C20H12Cl4N2O B2622790 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole CAS No. 338978-93-1](/img/structure/B2622790.png)
6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole is a complex organic compound that belongs to the benzodiazole family This compound is characterized by the presence of multiple chlorine atoms and a benzodiazole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 2,4-dichlorobenzyl chloride with 4-chloroaniline to form an intermediate, which is then cyclized to produce the benzodiazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-chloro-1-(4-chlorophenyl)-1H-1,3-benzodiazole
- 4-chloro-2-(4-chlorophenyl)-1H-1,3-benzodiazole
- 2,4-dichloro-1-(4-chlorophenyl)-1H-1,3-benzodiazole
Uniqueness
6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]-1H-1,3-benzodiazole is unique due to the presence of multiple chlorine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl4N2O/c21-14-4-1-12(2-5-14)20-25-18-8-7-16(23)10-19(18)26(20)27-11-13-3-6-15(22)9-17(13)24/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXPCNMHVGAUEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl 2-bromo-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2622707.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622708.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2622709.png)
![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2622710.png)

![3-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-[4-(diethylamino)benzoyl]thiourea](/img/structure/B2622717.png)

![2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2622720.png)
![3-(pyridin-3-yloxy)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2622721.png)
![2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide](/img/structure/B2622723.png)
![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2622725.png)
![N-[3-(5-Bromopyrimidin-2-yl)oxyphenyl]-2-chloroacetamide](/img/structure/B2622726.png)


